molecular formula C8H10N2O3 B12834189 Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Katalognummer: B12834189
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: NLQYVEOCLSIBTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is a heterocyclic compound that contains both imidazole and oxazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides . The reaction occurs at the exocyclic nitrogen atom, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazole and oxazine derivatives, such as:

Uniqueness

Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of imidazole and oxazine rings makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H10N2O3

Molekulargewicht

182.18 g/mol

IUPAC-Name

methyl 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)6-4-9-7-5-13-3-2-10(6)7/h4H,2-3,5H2,1H3

InChI-Schlüssel

NLQYVEOCLSIBTM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=C2N1CCOC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.